A Comprehensive Technical Guide to the Synthesis and Characterization of Lithium Tri-sec-butylborohydride (L-Selectride)
A Comprehensive Technical Guide to the Synthesis and Characterization of Lithium Tri-sec-butylborohydride (L-Selectride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium tri-sec-butylborohydride, widely known by its trade name L-Selectride, is a powerful and sterically hindered organoboron reducing agent.[1][2] Its chemical formula is Li[(CH₃CH₂CH(CH₃))₃BH].[3] This reagent is highly valued in organic synthesis for its exceptional ability to achieve highly stereoselective reductions of carbonyl compounds, particularly cyclic and bicyclic ketones.[1][4] The significant steric bulk imposed by the three sec-butyl groups dictates its reactivity, forcing the hydride to approach a substrate from the least hindered face.[1][5] This characteristic allows for the predictable formation of specific stereoisomers, a critical requirement in the synthesis of complex molecules and pharmaceutical intermediates.
Typically supplied as a 1.0 M solution in tetrahydrofuran (B95107) (THF), L-Selectride is a colorless, air- and water-sensitive liquid that requires handling under inert atmosphere conditions.[1][2][6] Beyond ketone reductions, its applications include the conjugate reduction of enones, reductive cleavage of epoxides, and selective deprotection of certain functional groups.[1][7] This guide provides detailed protocols for its synthesis and key characterization techniques.
Synthesis Pathway and Mechanism
The most common synthesis of Lithium Tri-sec-butylborohydride involves the reaction of tri-sec-butylborane (B73942) with a suitable lithium hydride source in an anhydrous ether solvent, typically THF. The reaction proceeds via the direct addition of a hydride ion to the electron-deficient boron center of the trialkylborane.
An alternative method has been described that involves the reaction of tri-sec-butylborane with lithium aluminum hydride in the presence of triethylenediamine (TED).[8] In this procedure, TED facilitates the precipitation of the aluminum hydride by-product (AlH₃), simplifying purification and yielding a clean solution of the desired reagent.[8] However, for commercial viability, methods reacting a highly reactive form of lithium hydride directly with tri-sec-butylborane have also been developed.[9]
The overall transformation for the direct hydride addition is as follows:
(CH₃CH₂CH(CH₃))₃B + LiH → Li[(CH₃CH₂CH(CH₃))₃BH]
Below is a diagram illustrating the general workflow for the synthesis of Lithium Tri-sec-butylborohydride.
Characterization Data
The identity, purity, and concentration of synthesized Lithium Tri-sec-butylborohydride are confirmed through a combination of physical property measurements and spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.
Physical and Chemical Properties
The fundamental properties of Lithium Tri-sec-butylborohydride are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₂₈BLi[3][10] |
| Molecular Weight | 190.10 g/mol [2] |
| Appearance | White solid (pure substance)[7]; typically a colorless solution in THF[1][6] |
| Standard Concentration | 1.0 M in Tetrahydrofuran (THF)[2] |
| Density (1.0 M solution) | ~0.89 g/mL at 25 °C[2] |
Spectroscopic Data
Spectroscopic methods provide detailed structural information and are essential for confirming the formation of the borohydride (B1222165) complex.
Table 2: ¹¹B NMR Spectroscopic Data ¹¹B NMR is the most definitive method for characterizing organoboron compounds. The purity of L-Selectride solutions can be verified by this technique.[2]
| Parameter | Typical Value | Description |
| Chemical Shift (δ) | -6.3 to -6.7 ppm[2] | The upfield chemical shift is characteristic of a tetracoordinate boron center. |
| Multiplicity | Doublet[2] | The signal is split into a doublet by the single directly attached hydride (B-H). |
| Coupling Constant (¹JB-H) | ~70 Hz[2] | Represents the strength of the scalar coupling between the ¹¹B and ¹H nuclei. |
Table 3: Infrared (IR) Spectroscopy Data IR spectroscopy is useful for identifying the presence of the key B-H bond in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| B-H Stretch | 2000 - 2500 cm⁻¹[11][12] | This region is characteristic of the stretching vibration of the borohydride B-H bond. |
| C-H Stretch (Alkyl) | 2850 - 2960 cm⁻¹ | Associated with the sec-butyl groups. |
Experimental Protocols
Note: Lithium Tri-sec-butylborohydride and its precursors are highly reactive, flammable, and sensitive to air and moisture.[6] All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and appropriate personal protective equipment.
Protocol 1: Synthesis of Lithium Tri-sec-butylborohydride
This protocol describes a general method for the preparation of L-Selectride from tri-sec-butylborane and lithium hydride.
-
Apparatus Setup:
-
Assemble a multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Thoroughly dry all glassware in an oven and assemble while hot under a stream of inert gas.
-
-
Reagents:
-
Tri-sec-butylborane (1.0 M solution in THF)
-
Lithium Hydride (LiH) powder
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To the reaction flask, add a stoichiometric amount of lithium hydride powder under a positive pressure of inert gas.
-
Add anhydrous THF to the flask to create a slurry.
-
Begin vigorous stirring and slowly add one equivalent of the tri-sec-butylborane solution via a syringe or dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by ¹¹B NMR).
-
Allow the mixture to cool to room temperature.
-
If unreacted lithium hydride is present, it can be removed by allowing the solid to settle and carefully cannulating the supernatant solution to a clean, dry, nitrogen-flushed storage vessel (e.g., a Sure/Pac™ cylinder).
-
Protocol 2: Characterization by ¹¹B NMR Spectroscopy
This protocol outlines the sample preparation and data acquisition for ¹¹B NMR analysis.
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, carefully transfer approximately 0.5 mL of the synthesized L-Selectride solution into a dry NMR tube.
-
Add a suitable deuterated solvent for locking (e.g., THF-d₈ or C₆D₆) if the reaction solvent is not deuterated.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm to prevent atmospheric contamination.
-
-
Data Acquisition:
-
Record the ¹¹B NMR spectrum using a standard NMR spectrometer.[13]
-
Use BF₃·OEt₂ as an external reference (δ = 0.0 ppm).[13][14]
-
Acquire a proton-coupled spectrum to observe the characteristic doublet multiplicity.
-
Confirm the presence of a doublet in the upfield region (approx. -6.5 ppm) with a J-coupling of ~70 Hz, which is indicative of the successful formation of Lithium Tri-sec-butylborohydride.[2]
-
Safety and Handling
Lithium Tri-sec-butylborohydride is a hazardous chemical that requires specialized handling.[1]
-
Flammability: The THF solution is highly flammable. The reagent itself may be pyrophoric (ignites spontaneously in air).[6]
-
Water Reactivity: Reacts violently with water and protic solvents to release flammable hydrogen gas.[6]
-
Corrosivity: Causes severe skin burns and serious eye damage.[1][6]
-
Handling: Always handle in a fume hood under an inert atmosphere. Use appropriate personal protective equipment, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves. Ensure a Class D fire extinguisher is accessible.
References
- 1. Lithium Tri-sec-butylborohydride (L-Selectride) [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. L-selectride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Lithium tri-sec-butylborohydride | C12H27BLi | CID 23664288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cphi-online.com [cphi-online.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. US6268537B1 - Method of synthesis of lithium substituted borohydride reagents and method of synthesis of reactive lithium hydride - Google Patents [patents.google.com]
- 10. Lithium triisobutylhydroborate | 38721-52-7 [chemicalbook.com]
- 11. unige.ch [unige.ch]
- 12. mdpi.com [mdpi.com]
- 13. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
